1-{Pyrazolo[1,5-a]pyrazin-3-yl}ethan-1-one
Description
Structure
3D Structure
Properties
IUPAC Name |
1-pyrazolo[1,5-a]pyrazin-3-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O/c1-6(12)7-4-10-11-3-2-9-5-8(7)11/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSLRQDDQDXYDPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C2C=NC=CN2N=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1 Pyrazolo 1,5 a Pyrazin 3 Yl Ethan 1 One and Its Analogs
Conventional Synthetic Strategies for Pyrazolo[1,5-a]pyrazines
Conventional methods for the synthesis of pyrazolo[1,5-a]pyrazines are well-established and provide robust access to this class of compounds. These strategies typically involve the stepwise construction of the bicyclic ring system through various cyclization reactions.
Cyclization Reactions
Cyclization reactions are fundamental to the synthesis of the pyrazolo[1,5-a]pyrazine (B3255129) core. These reactions can be categorized based on the precursors and the bond-forming strategies employed.
A widely utilized and versatile method for constructing the pyrazolo[1,5-a]pyrazine skeleton is the condensation of 5-aminopyrazoles with 1,3-biselectrophilic systems. beilstein-journals.orgmdpi.comnih.govbeilstein-journals.orgbme.hu This approach allows for the introduction of a variety of substituents onto the pyrazine (B50134) ring, making it a powerful tool for generating diverse analogs. The reaction typically proceeds through a cyclocondensation mechanism. For example, the reaction of 3-substituted-5-aminopyrazoles with β-dicarbonyl compounds, α,β-unsaturated ketones, or their equivalents leads to the formation of the fused pyrazine ring. nih.govresearchgate.net
| 5-Aminopyrazole Derivative | 1,3-Biselectrophilic System | Resulting Product Class |
| 3-Aryl-5-aminopyrazole | 1,3-Diketones | 2,4-Disubstituted-7-arylpyrazolo[1,5-a]pyrazines |
| 5-Amino-3-(methylthio)-1H-pyrazole-4-carboxamide | 1-(2-bromophenyl)-2-nitroethanone | 5-(2-bromophenyl)-2-(methylthio)-6-nitro-pyrazolo[1,5-a]pyrimidine-3-carboxamides |
| 3-Amino-1H-pyrazole-4-carbonitrile | Enaminones | Substituted pyrazolo[1,5-a]pyrimidines |
Intramolecular cyclization offers a regioselective route to the pyrazolo[1,5-a]pyrazine system. rsc.org This strategy involves the synthesis of a pyrazole (B372694) derivative bearing a side chain that contains the necessary functionalities to form the pyrazine ring. For instance, a pyrazole with an N-amino pyridinium (B92312) salt tethered to an alkyne can undergo base-catalyzed intramolecular cyclization. lookchem.com An efficient one-pot procedure for the synthesis of pyrazolo[1,5-a]quinoxalin-4(5H)-ones involves the formation of an amide intermediate followed by an intramolecular N-arylation reaction. rsc.org
Multi-Component Reactions
Multi-component reactions (MCRs) have emerged as powerful and efficient tools for the synthesis of complex heterocyclic systems, including pyrazolo[1,5-a]pyrazines. distantreader.orgbeilstein-journals.orgmdpi.comresearchgate.netresearchgate.net These reactions allow for the formation of multiple bonds in a single operation from three or more starting materials, offering advantages in terms of atom economy, reduced reaction times, and simplified purification procedures. A notable example is the rhodium(III)-catalyzed three-component reaction of aminopyrazoles, aldehydes, and sulfoxonium ylides to produce a diverse range of pyrazolo[1,5-a]pyrimidines. nih.gov
| Component 1 | Component 2 | Component 3 | Product Class |
| 3-Aminopyrazole (B16455) | Aldehyde | Sulfoxonium ylide | Pyrazolo[1,5-a]pyrimidines |
| 5-Amino-N-cyclohexyl-3-(methylthio)-1H-pyrazole-4-carboxamide | Aryl aldehyde | 1-(2-bromophenyl)-2-nitroethanone | 5-(2-bromophenyl)-N-cyclohexyl-2-(methylthio)-6-nitro-7-phenyl-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxamides |
One-Pot Synthetic Procedures
One-pot syntheses combine multiple reaction steps in a single flask without the isolation of intermediates, leading to improved efficiency and sustainability. rsc.orgosi.lvmdpi.com Several one-pot methodologies have been developed for the synthesis of the pyrazolo[1,5-a]pyrazine scaffold. For example, a facile one-pot, three-step protocol starting from pyrazole-3-carboxylic acids has been reported, which proceeds via amide formation, pyrazine ring closure, hydrolysis, and dehydration. osi.lv Another efficient one-pot synthesis involves the reaction of 5-aminopyrazoles, aldehydes, and a carbon source in the presence of a catalyst to afford highly substituted pyrazolo[1,5-a]pyrimidines. icm.edu.pl
Advanced and Sustainable Synthetic Approaches
The synthesis of 1-{pyrazolo[1,5-a]pyrazin-3-yl}ethan-1-one and its analogs has evolved significantly, with modern methodologies focusing on improving efficiency, reducing environmental impact, and enabling rapid diversification of the core scaffold. nih.govrsc.org These advanced strategies include microwave-assisted synthesis, the application of green chemistry principles, palladium-catalyzed cross-coupling reactions, and click chemistry. nih.govrsc.orgrsc.org Such methods are crucial for the development of new derivatives with potential applications in medicinal chemistry and materials science. mdpi.com
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating the construction of heterocyclic systems like pyrazolo[1,5-a]pyrimidines and related scaffolds. nih.govrsc.org This technique utilizes microwave irradiation to achieve rapid and uniform heating, which often leads to dramatically reduced reaction times, improved yields, and higher product purity compared to conventional heating methods. nih.govdergipark.org.tr
A prominent application is in the three-component reaction of 3-amino-1H-pyrazoles, aldehydes, and β-dicarbonyl compounds, which can be completed in minutes under microwave conditions, whereas traditional refluxing may take several hours. nih.gov For instance, the reaction of N-(5-amino-4-cyano-1H-pyrazole-3-yl)-benzamide with benzylidene malononitrile (B47326) proceeds efficiently under microwave irradiation at 120 °C for 20 minutes to form pyrazolo[1,5-a]pyrimidine (B1248293) derivatives. nih.gov Similarly, functionalized 6-(aryldiazenyl)pyrazolo[1,5-a]pyrimidin-7-amines have been synthesized regioselectively by the cyclization of 3-oxo-2-(2-arylhydrazinylidene) butanenitriles with 5-amino-1H-pyrazoles under solvent-free microwave conditions. nih.gov
The synthesis of precursor β-enaminones can also be accelerated. A solvent-free condensation of methyl ketones with N,N-dimethylformamide-dimethylacetal (DMF-DMA) under microwave irradiation at 160 °C for 15 minutes yields the desired intermediates in high yields (83–97%). rsc.org These β-enaminones can then be reacted with aminopyrazoles, sometimes also under microwave heating, to afford the final pyrazolo[1,5-a]pyrimidine products. rsc.org
| Reaction Type | Reactants | Conditions | Time | Yield | Reference |
| Three-Component Cyclization | 3-amino-1H-pyrazoles, Aldehydes, β-dicarbonyls | Microwave Irradiation | Minutes | High | nih.gov |
| Cyclization | N-(5-amino-4-cyano-1H-pyrazole-3-yl)-benzamide, Benzylidene malononitrile | Microwave, 120 °C | 20 min | - | nih.gov |
| β-enaminone Synthesis | Methyl ketones, DMF-DMA | Microwave, 160 °C, Solvent-free | 15 min | 83-97% | rsc.org |
| Sequential Synthesis | 5-aminopyrazole, Ethoxycarbonyl isothiocyanate, NaOH, MeI | Microwave, 80-100 °C | <10 min total | 77% | mdpi.com |
Green Chemistry Principles in Synthesis
The integration of green chemistry principles is a growing trend in the synthesis of pyrazolo[1,5-a]pyrazine analogs, aiming to minimize environmental impact. bme.hu This involves the use of environmentally benign solvents, solvent-free reaction conditions, and energy-efficient techniques like ultrasonic irradiation. bme.huresearchgate.net
One green approach involves the reaction of aminopyrazoles with symmetric or non-symmetric alkynes, such as dimethyl acetylenedicarboxylate (B1228247) (DMAD), in aqueous ethanol (B145695) under ultrasonic irradiation. bme.hu This method, assisted by KHSO4, provides a library of pyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives in good yields, avoiding the use of volatile and toxic organic solvents. bme.hu Deep eutectic solvents (DESs), which are cost-effective, non-toxic, and biodegradable, have also been employed as alternative reaction media for synthesizing pyrazolo[1,5-a]pyrimidine derivatives, offering high yields and simple work-up procedures. ias.ac.in
Solvent-free synthesis, often combined with microwave assistance, represents another key green strategy. rsc.orgresearchgate.net The synthesis of 7-substituted 2-methylpyrazolo[1,5-a]pyrimidines has been evaluated using green metrics like Reaction Mass Efficiency (RME). rsc.org For a two-step sequence involving a solvent-free microwave-assisted step, RME values were found to be in the range of 40–53%, which is considered a good performance, especially since the by-products (methanol, dimethylamine, and water) are recoverable solvents. rsc.org
| Green Approach | Reactants | Conditions | Key Advantage(s) | Reference |
| Ultrasonic Irradiation | Aminopyrazoles, Alkynes | KHSO4, Aqueous ethanol, Ultrasound | Use of green solvent, Energy efficiency | bme.hu |
| Deep Eutectic Solvents (DES) | 7-hydrazinyl-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile, Anhydrides | Choline chloride/Urea (DES) | Benign solvent, High yield, Simple work-up | ias.ac.in |
| Solvent-Free Synthesis | Methyl ketones, DMF-DMA | Microwave Irradiation | No solvent waste, High atom economy | rsc.orgresearchgate.net |
| Green Metrics Analysis | β-enaminones, 3-methyl-1H-pyrazol-5-amine | Reflux or Microwave | High RME (40-53%), Recoverable by-products | rsc.org |
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are indispensable for the functionalization of the pyrazolo[1,5-a]pyrazine and pyrazolo[1,5-a]pyrimidine core, allowing for the introduction of a wide array of substituents to modulate the compounds' properties. nih.govrsc.org These methods enable the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. mdpi.com
The Suzuki-Miyaura cross-coupling reaction is widely used to introduce aryl and heteroaryl moieties onto the heterocyclic scaffold, typically by coupling a halogenated precursor with a boronic acid or its ester. mdpi.comnih.gov For example, 4-bromopyrazolo[1,5-a]pyrazines react with various aryl- and hetarylboronic acids in the presence of a palladium catalyst like Pd(dppf)Cl2·CH2Cl2 and a base such as Cs2CO3 to yield 4-aryl(hetaryl)pyrazolo[1,5-a]pyrazines. researchgate.net
This methodology has also been applied to the synthesis of PI3Kδ inhibitors, where a key intermediate, 4-{5-chloro-2-methylpyrazolo[1,5-a]pyrimidin-7-yl}morpholine, is coupled with indole-4-boronic acid pinacol (B44631) ester. nih.gov The reaction typically employs a catalyst such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] with an aqueous solution of Na2CO3 as the base in a solvent like DME, proceeding under reflux conditions to give the desired products in good to excellent yields. nih.gov
| Precursor | Coupling Partner | Catalyst / Base | Product | Yield | Reference |
| 4-Bromopyrazolo[1,5-a]pyrazines | Aryl(hetaryl)boronic acids | Pd(dppf)Cl2 / Cs2CO3 | 4-Aryl(hetaryl)pyrazolo[1,5-a]pyrazines | - | researchgate.net |
| 4-{5-Chloro-2-methylpyrazolo[1,5-a]pyrimidin-7-yl}morpholine | Indole-4-boronic acid pinacol ester | Pd(PPh3)4 / Na2CO3 | 5-(Indol-4-yl) derivative | 83% | nih.gov |
| 5,7-Dichloro-2-methylpyrazolo[1,5-a]pyrimidine | Boronic acids/esters | Pd(PPh3)4 / Na2CO3 | 5-Aryl/hetaryl derivatives | 55-61% | nih.gov |
Direct C–H activation is a more atom-economical and sustainable alternative to traditional cross-coupling reactions, as it avoids the need for pre-functionalized starting materials like organohalides. nih.govrsc.org Palladium-catalyzed oxidative C–H/C–H cross-coupling has been successfully applied to pyrazolo[1,5-a]azines. rsc.orgdocumentsdelivered.com
This strategy enables the direct regioselective coupling of pyrazolo[1,5-a]pyrimidines or pyrazolo[1,5-a]pyridines with various five-membered heteroarenes, including thiophenes, thiazoles, furans, and indoles. rsc.org The reaction is typically catalyzed by palladium(II) acetate (B1210297) (Pd(OAc)2) with silver acetate (AgOAc) as the oxidant, proceeding without the need for directing groups. rsc.org Another approach involves an intramolecular cross-dehydrogenative coupling (CDC) to construct the fused heterocyclic system itself, using a palladium catalyst and often an oxidant to maintain the catalytic cycle. nih.gov While traditional oxidants generate stoichiometric waste, greener alternatives like molecular oxygen are being explored. nih.gov
| Reaction Type | Substrates | Catalyst / Oxidant | Key Feature | Reference |
| Intermolecular C-H/C-H Coupling | Pyrazolo[1,5-a]pyrimidines, Heteroarenes (e.g., thiophenes, furans) | Pd(OAc)2 / AgOAc | Direct coupling without pre-activation | rsc.orgdocumentsdelivered.com |
| Intramolecular CDC | Suitably substituted imines/enamines | Palladium catalyst / Various oxidants | Forms the fused heterocyclic core | nih.gov |
| C-H Amidation | Pyrazolo[1,5-a]pyrimidine, Dioxazolones | Rh(III) catalyst | C-H activation directed by pyridine-like nitrogen | mdpi.com |
Click Chemistry Approaches
Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), offers a highly efficient and versatile method for synthesizing complex molecules by joining smaller units together. nih.govrsc.org In the context of pyrazolo[1,5-a]pyrimidine analogs, this approach has been explored through the unique chemistry of tetrazolo[1,5-a]pyrimidines. beilstein-archives.org
Tetrazolo[1,5-a]pyrimidines exist in a chemical equilibrium with their 2-azidopyrimidine (B1655621) tautomers in solution. beilstein-archives.org This in-situ formation of an azide (B81097) group allows them to readily participate in CuAAC reactions with various terminal alkynes. This reaction provides a straightforward route to novel 1,2,3-triazolyl-substituted pyrimidines, which are analogs of the pyrazolo[1,5-a]pyrazine system, in excellent yields (84-98%). beilstein-archives.org This methodology demonstrates the power of click chemistry to rapidly generate libraries of structurally diverse heterocyclic compounds from accessible precursors. nih.govrsc.orgbeilstein-archives.org
Olefin Metathesis for Ring Closure
Olefin metathesis, particularly Ring-Closing Metathesis (RCM), stands out as a powerful and versatile method for the construction of cyclic and heterocyclic systems. This reaction, often catalyzed by ruthenium-based complexes like Grubbs catalysts, facilitates the formation of a new double bond by intramolecular rearrangement of a diene precursor.
While specific examples detailing the application of RCM for the direct synthesis of the pyrazolo[1,5-a]pyrazine core are not extensively documented, the principles of the methodology are broadly applicable to the formation of N-heterocyclic fused rings. The strategy would involve a precursor molecule containing two strategically placed alkenyl groups, typically attached to a pyrazole intermediate. Upon exposure to an appropriate metathesis catalyst, an intramolecular reaction would close the pyrazine ring, yielding the fused bicyclic system. The versatility of this approach allows for the incorporation of various substituents on the alkenyl chains, which would ultimately be reflected in the substitution pattern of the final pyrazolo[1,5-a]pyrazine product. This method is particularly valued for its high functional group tolerance and its ability to form complex ring systems under mild reaction conditions.
Regioselective Synthesis of Pyrazolo[1,5-a]pyrazines
The regioselective synthesis of the pyrazolo[1,5-a]pyrazine scaffold is crucial for controlling the final structure and, consequently, its chemical and biological properties. The most prevalent and effective strategy for constructing this ring system is the condensation reaction between a 3-aminopyrazole (or 5-aminopyrazole) derivative and a 1,2-dicarbonyl compound or its synthetic equivalent. nih.gov
The key challenge in this synthesis is controlling the regioselectivity of the cyclocondensation. An unsymmetrically substituted 3-aminopyrazole has two different ring nitrogen atoms (N1 and N2) and an exocyclic amino group. The reaction with an unsymmetrical 1,2-dicarbonyl compound can potentially lead to the formation of two different regioisomers. The outcome is determined by which nitrogen atom of the pyrazole participates in the initial condensation and subsequent cyclization. researchgate.net
Several factors influence the regioselectivity of this reaction:
Electronic Effects: Electron-withdrawing or electron-donating groups on the pyrazole ring can alter the nucleophilicity of the different nitrogen atoms, directing the reaction toward a specific isomer. mdpi.com
Steric Hindrance: Bulky substituents on either the aminopyrazole or the dicarbonyl compound can favor the formation of the sterically less hindered product.
Reaction Conditions: The choice of solvent, temperature, and catalyst (acidic or basic) can significantly impact the reaction pathway and the resulting isomeric ratio. For instance, microwave-assisted synthesis has been shown to be highly efficient for similar heterocycle formations. researchgate.net
By carefully selecting substituted precursors and optimizing reaction conditions, chemists can achieve a high degree of control over the synthesis, leading to the desired pyrazolo[1,5-a]pyrazine isomer. rsc.orgbohrium.com
Table 1: Regioselective Synthesis via Condensation
| Aminopyrazole Precursor | 1,2-Dicarbonyl Reagent | Potential Regioisomers | Key Controlling Factors |
|---|---|---|---|
| 3-Amino-4-cyanopyrazole | Biacetyl (2,3-Butanedione) | 7-Cyano-2,3-dimethylpyrazolo[1,5-a]pyrazine & 6-Cyano-2,3-dimethylpyrazolo[1,5-a]pyrazine | Electronic effects of the cyano group, reaction temperature. |
| 3-Amino-4-methylpyrazole | Glyoxal | 7-Methylpyrazolo[1,5-a]pyrazine & 6-Methylpyrazolo[1,5-a]pyrazine | Steric hindrance from the methyl group, catalyst choice. |
| 3-Aminopyrazole | 1-Phenyl-1,2-propanedione | 2-Methyl-3-phenylpyrazolo[1,5-a]pyrazine & 3-Methyl-2-phenylpyrazolo[1,5-a]pyrazine | Relative reactivity of the ketone and aldehyde carbonyls. |
Synthetic Pathways for Specific Substituted Pyrazolo[1,5-a]pyrazine Derivatives
The synthesis of specifically substituted pyrazolo[1,5-a]pyrazine derivatives, such as the target compound this compound, can be achieved through two primary strategies: building the ring system from already substituted precursors or by post-functionalization of the pre-formed heterocyclic core.
Strategy A: Synthesis from Substituted Precursors
This "bottom-up" approach involves using aminopyrazoles and dicarbonyl compounds that already contain the desired functional groups. byu.edu For the synthesis of this compound, one could envision a reaction between a 3-aminopyrazole and a 1,2-dicarbonyl compound bearing an acetyl group. The success of this method relies on the commercial availability or straightforward synthesis of the required starting materials. This strategy offers excellent control over the placement of substituents. nih.gov Multi-component reactions, where three or more reactants combine in a one-pot synthesis, also fall under this category and provide an efficient route to complex derivatives. nih.gov
Strategy B: Post-Functionalization of the Pyrazolo[1,5-a]pyrazine Core
This "top-down" approach begins with the synthesis of a core pyrazolo[1,5-a]pyrazine, which is then chemically modified to introduce the desired functional groups. This is a highly versatile strategy, as a single core compound can serve as a precursor to a wide library of derivatives. mdpi.comresearchgate.net
Common post-functionalization reactions include:
Halogenation: Introduction of a halogen atom (e.g., bromine or chlorine) at a specific position on the ring. This is a key step as the halogen can then be replaced through various cross-coupling reactions. nih.gov
Cross-Coupling Reactions: Palladium-catalyzed reactions like Suzuki, Heck, and Buchwald-Hartwig couplings are powerful tools for forming new carbon-carbon and carbon-nitrogen bonds, allowing for the introduction of aryl, alkyl, and amino groups. nih.gov
Formylation and Acylation: Reactions such as the Vilsmeier-Haack formylation or Friedel-Crafts acylation can introduce aldehyde or ketone functionalities onto the ring system. researchgate.net For instance, direct acylation of the pyrazolo[1,5-a]pyrazine core at the 3-position would be a direct route to the target compound.
Nucleophilic Substitution: If the ring system contains a suitable leaving group (like a halogen), it can be displaced by various nucleophiles to introduce a range of substituents. enamine.net
Table 2: Pathways to Substituted Derivatives
| Target Derivative | Synthetic Strategy | Example Reaction Pathway |
|---|---|---|
| 3-Aryl-pyrazolo[1,5-a]pyrazine | Post-Functionalization | 1. Bromination of the pyrazolo[1,5-a]pyrazine core at the 3-position. 2. Suzuki coupling with an appropriate arylboronic acid. |
| 7-Amino-pyrazolo[1,5-a]pyrazine | Post-Functionalization | 1. Chlorination at the 7-position. 2. Buchwald-Hartwig amination or nucleophilic aromatic substitution with an amine. |
| 2,3-Disubstituted pyrazolo[1,5-a]pyrazine | From Substituted Precursors | Condensation of a 3-aminopyrazole with a substituted 1,2-diketone (e.g., 1-aryl-2-methyl-1,2-ethanedione). |
| This compound | Post-Functionalization | Friedel-Crafts acylation of the pyrazolo[1,5-a]pyrazine core using acetyl chloride and a Lewis acid catalyst. |
Chemical Reactivity and Functionalization Strategies of 1 Pyrazolo 1,5 a Pyrazin 3 Yl Ethan 1 One Core
Substitution Reactions on the Pyrazolo[1,5-a]pyrazine (B3255129) Scaffold
The pyrazolo[1,5-a]pyrazine ring is susceptible to both nucleophilic and electrophilic substitution reactions, with the regioselectivity being influenced by the inherent electronic nature of the two fused rings and the reaction conditions. The pyrazole (B372694) ring is generally more electron-rich than the pyrazine (B50134) ring, which is electron-deficient due to the two nitrogen atoms.
Nucleophilic aromatic substitution (SNAr) is a key strategy for functionalizing the pyrazolo[1,5-a]pyrazine core, particularly on the electron-deficient pyrazine ring. This reaction typically requires a leaving group, such as a halogen, at an activated position. For the analogous pyrazolo[1,5-a]pyrimidine (B1248293) system, positions 5 and 7 are highly reactive towards nucleophiles when substituted with a chlorine atom.
In the pyrazolo[1,5-a]pyrazine series, the C-4 position can be readily functionalized via SNAr. Starting from pyrazolo[1,5-a]pyrazine-4(5H)-ones, treatment with phosphorus oxybromide yields 4-bromopyrazolo[1,5-a]pyrazines. These bromine derivatives serve as electrophilic substrates for reaction with various nucleophiles. For instance, they react with substituted thiophenols in dimethylformamide (DMF) in the presence of potassium carbonate to afford 4-arylthiopyrazolo[1,5-a]pyrazines in good yields. researchgate.net Similarly, 4-chloropyrazolo[1,5-a]pyrazines react with tert-butyl cyanoacetate. enamine.net
Table 1: Examples of Nucleophilic Aromatic Substitution Reactions on the Pyrazolo[1,5-a]pyrazine Scaffold
| Starting Material | Reagent/Nucleophile | Conditions | Product | Yield (%) |
| 4-Bromopyrazolo[1,5-a]pyrazines | Substituted thiophenols | K₂CO₃, DMF, 90 °C | 4-Arylthiopyrazolo[1,5-a]pyrazines | 65-83 |
| 4-Chloropyrazolo[1,5-a]pyrazines | tert-Butyl cyanoacetate | - | Pyrazolo[1,5-a]pyrazin-4-ylacetonitriles | - |
| 5,7-Dichloro-2-methylpyrazolo[1,5-a]pyrimidine* | Morpholine (B109124) | K₂CO₃, Acetone, RT | 4-{5-Chloro-2-methylpyrazolo[1,5-a]pyrimidin-7-yl}morpholine | 94 |
*Data for analogous pyrazolo[1,5-a]pyrimidine system to illustrate reactivity at the pyrimidine (B1678525)/pyrazine ring.
Electrophilic aromatic substitution typically occurs on the more electron-rich pyrazole moiety of the scaffold. The regioselectivity of these reactions can be highly dependent on the specific reagents and conditions employed.
Formylation: A direct and straightforward formylation at the C-7 position of substituted pyrazolo[1,5-a]pyrazines has been reported. researchgate.net This reaction utilizes a silylformamidine which acts as a carbene precursor, inserting into the most acidic C-H bond, which is calculated to be at the C-7 position. The resulting aminals can be hydrolyzed to the corresponding 7-aldehydes in high yields. researchgate.net
Halogenation: Bromination and iodination of related pyrazolo[1,5-c]pyrimidinethiones with bromine or iodine monochloride result in substitution at the C-3 position of the pyrazole ring. journalagent.com Depending on the substrate and reaction conditions, di-substitution (e.g., 3,4-dibromo derivatives) can also occur. journalagent.com For the pyrazolo[1,5-a]pyrimidine scaffold, bromination is known to yield 3-bromo and 3,6-dibromo species.
Nitration: In the related pyrazolo[1,5-c]pyrimidine (B12974108) system, nitration with nitric and sulfuric acids leads to substitution at the pyrimidine ring, yielding 6-nitro derivatives. journalagent.com The orientation of nitration on the parent pyrazolo[1,5-a]pyrimidine has been shown to be strongly reagent-dependent, with mixed nitric and sulfuric acids yielding the 3-nitro compound, whereas nitric acid in acetic anhydride (B1165640) yields the 6-nitro compound.
Table 2: Examples of Electrophilic Aromatic Substitution Reactions
| Scaffold | Reaction | Reagent | Position of Substitution |
| Pyrazolo[1,5-a]pyrazines | Formylation | Silylformamidine / H₂O | C-7 |
| Pyrazolo[1,5-c]pyrimidines | Bromination | Br₂ | C-3 |
| Pyrazolo[1,5-c]pyrimidines | Iodination | ICl | C-3 |
| Pyrazolo[1,5-c]pyrimidines | Nitration | HNO₃ / H₂SO₄ | C-6 |
| Pyrazolo[1,5-a]pyrimidine | Nitration | HNO₃ / Ac₂O | C-6 |
| Pyrazolo[1,5-a]pyrimidine* | Nitration | HNO₃ / H₂SO₄ | C-3 |
*Data for analogous heterocyclic systems to illustrate reactivity patterns.
Oxidation and Reduction Reactions
The pyrazolo[1,5-a]pyrazine core can undergo oxidation and reduction reactions, which are crucial for introducing new functionalities or modifying existing ones.
Reduction: The pyrazine ring, being electron-deficient, is more susceptible to reduction than the pyrazole ring. Studies on pyrazolo[1,5-a]pyrimidine derivatives using complex hydrides have shown that the pyrimidine ring is preferentially reduced to form tetrahydropyrazolo[1,5-a]pyrimidines. nih.gov This suggests that the pyrazine ring in the target scaffold could be similarly reduced. Another reductive strategy involves the cleavage of an azo bond. For example, a 6-(phenyldiazenyl) group on a pyrazolo[1,5-a]pyrimidine can be reduced to generate a 6-amino group, providing access to functionalities not easily installed by other means. nih.gov
Oxidation: While oxidation of the core heterocyclic rings is less common, substituents on the ring can be readily oxidized. For instance, in the synthesis of pyrazolo[1,5-c]pyrimidine modulators, a sulfide (B99878) group attached to the core was oxidized to the corresponding sulfone, which serves as a key intermediate for further functionalization. nih.gov
Derivatization for Structural Diversity and Biological Activity Enhancement
The 1-{Pyrazolo[1,5-a]pyrazin-3-yl}ethan-1-one core is a versatile template for generating extensive libraries of compounds with diverse biological activities. Derivatization is often achieved through a combination of substitution reactions and modern cross-coupling methodologies.
For example, pyrazolo[1,5-a]pyrimidine derivatives have been extensively developed as potent and selective PI3Kδ inhibitors. nih.gov The synthesis involves initial construction of the core, followed by chlorination and subsequent functionalization at various positions using Suzuki or Buchwald-Hartwig coupling reactions to introduce diverse aryl and heteroaryl moieties. nih.gov Similarly, this scaffold is prominent in the development of Tropomyosin Receptor Kinase (Trk) inhibitors, where modification at the C-3 and C-5 positions with various carboxamides and cyclic amines has proven crucial for achieving high potency. nih.gov The acetyl group at the C-3 position of the title compound can also be a key site for derivatization, for instance, through condensation reactions at the α-carbon or conversion of the ketone to other functional groups to explore structure-activity relationships (SAR).
Introduction of Diverse Functional Groups at Specific Positions (e.g., C-2, C-3, C-5, C-6, C-7)
The ability to selectively introduce functional groups at specific positions around the pyrazolo[1,5-a]pyrazine core is critical for fine-tuning its pharmacological properties.
C-2 and C-5: In the analogous pyrazolo[1,5-a]pyrimidine series, various amine substituents have been introduced at the C-2 position, and different benzimidazole (B57391) groups at the C-5 position, to create potent PI3Kδ inhibitors. nih.govnih.gov These positions are typically functionalized via cross-coupling reactions on halogenated precursors.
C-3: This position on the pyrazole ring is susceptible to electrophilic attack, such as halogenation. journalagent.com The existing acetyl group in this compound provides a handle for further reactions, such as α-halogenation or condensation to build more complex side chains.
C-4: As discussed, this position can be functionalized by converting the corresponding pyrazinone to a 4-bromo or 4-thione derivative, which then acts as a substrate for nucleophilic substitution with thiols or alkylation with haloalkanes. researchgate.net
C-6: This position on the pyrazine ring can be substituted via electrophilic reactions like nitration under specific conditions.
C-7: This site can be functionalized through direct C-H activation, such as the formylation reaction previously mentioned. researchgate.net Palladium-catalyzed C-H activation protocols have also been developed for pyrazolo[1,5-a]pyrimidines, allowing for selective arylation at either the C-3 or C-7 positions. nih.govencyclopedia.pub
Formation of Fused Rings and More Complex Heterocyclic Structures
The pyrazolo[1,5-a]pyrazine scaffold can serve as a building block for the synthesis of more complex, polycyclic heterocyclic systems. Annulation reactions can be performed by utilizing functional groups strategically placed on the core.
For instance, pyrazolo[1,5-a]pyrazin-4-ylacetonitriles have been used as precursors to construct a new, fused pyrazolo[1,5-a]pyrido[2,1-c]pyrazine system. enamine.net In another example, 5-amino-1H-pyrazole derivatives, key precursors for the pyrazolo[1,5-a]pyrazine core, can react with cyclic β-dicarbonyl compounds like 2-acetylcyclopentanone (B155173) to regioselectively form fused cyclopentapyrazolo[1,5-a]pyrimidines. researchgate.net Furthermore, pyrazolinone derivatives can serve as precursors for pyrazolo[1,5-a]pyrimidines, which can then be used to synthesize fused pyrazolo[1,5-a]triazines. nih.gov These strategies demonstrate the utility of the core structure in building intricate molecular architectures for various applications.
Metal-Catalyzed Functionalization
The pyrazolo[1,5-a]pyrazine scaffold is a privileged core in medicinal chemistry, and its utility is greatly expanded by the strategic introduction of various substituents. Metal-catalyzed reactions, particularly those employing palladium, have emerged as powerful tools for the selective functionalization of this heterocyclic system. These methods allow for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a diverse array of derivatives from a common intermediate. The reactivity of the core, including the influence of substituents like the acetyl group at the C3-position, is a key consideration in these transformations.
Two primary strategies dominate the metal-catalyzed functionalization of the pyrazolo[1,5-a]pyrazine core: palladium-catalyzed cross-coupling reactions of pre-functionalized halides and direct C-H bond functionalization of the parent heterocycle.
Palladium-Catalyzed Cross-Coupling Reactions
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis and has been successfully applied to the pyrazolo[1,5-a]pyrazine system. This reaction typically involves the coupling of a halogenated pyrazolo[1,5-a]pyrazine with an organoboron reagent in the presence of a palladium catalyst and a base.
Research has demonstrated the effective functionalization of the pyrazine ring at the C4-position. For instance, 4-bromopyrazolo[1,5-a]pyrazines have been shown to react with a variety of aryl and heteroaryl boronic acids to yield the corresponding 4-aryl(hetaryl)pyrazolo[1,5-a]pyrazines. nih.gov These reactions are typically carried out in a mixed solvent system, such as acetonitrile (B52724) and water, with a palladium catalyst like [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) and an inorganic base like cesium carbonate. nih.gov
While direct examples on the this compound substrate are not extensively documented, studies on the closely related pyrazolo[1,5-a]pyrimidine scaffold show that electron-withdrawing groups, such as an acetyl function, are well-tolerated in Suzuki-Miyaura couplings. nih.govresearchgate.net For example, the coupling of a bromo-pyrazolo[1,5-a]pyrimidine with a boronic acid bearing an acetyl group proceeded efficiently, suggesting that the acetyl group at the C3-position of the pyrazolo[1,5-a]pyrazine core would be compatible with these reaction conditions. nih.govresearchgate.net
| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Product | Ref |
| 4-Bromopyrazolo[1,5-a]pyrazine | Aryl(hetaryl)boronic acid | Pd(dppf)Cl₂·CH₂Cl₂ | Cs₂CO₃ | MeCN/H₂O | 4-Aryl(hetaryl)pyrazolo[1,5-a]pyrazine | nih.gov |
| 3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one | 4-Acetylphenylboronic acid | XPhosPdG2/XPhos | K₃PO₄ | H₂O | 3-(4-Acetylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one | nih.govresearchgate.net |
Direct C-H Functionalization
More recently, direct C-H functionalization has gained prominence as a more atom-economical and efficient method for modifying heterocyclic cores, as it circumvents the need for pre-halogenation. Palladium-catalyzed oxidative C-H/C-H cross-coupling has been successfully applied to pyrazolo[1,5-a]azines. rsc.org This approach enables the direct coupling of a C-H bond on the pyrazolo[1,5-a]pyrazine core with a C-H bond of another heteroarene, such as a thiophene (B33073) or a furan. rsc.orgnih.gov
These reactions typically utilize a simple palladium salt, like palladium(II) acetate (B1210297) (Pd(OAc)₂), as the catalyst and a stoichiometric oxidant, such as silver acetate (AgOAc), to facilitate the catalytic cycle. rsc.orgnih.gov The regioselectivity of the C-H activation is a critical aspect of this methodology. For the pyrazolo[1,5-a]azine systems, functionalization occurs preferentially at specific positions on the heterocyclic core, though the directing influence of the 3-acetyl group in this compound would need to be specifically investigated. This strategy represents a modern and powerful tool for the late-stage functionalization of the pyrazolo[1,5-a]pyrazine scaffold.
| Reactant 1 | Reactant 2 | Catalyst | Oxidant | Product | Ref |
| Pyrazolo[1,5-a]pyrimidine | Thiophenes, Furans, etc. | Pd(OAc)₂ | AgOAc | C-H coupled biheteroaryls | rsc.orgnih.gov |
Spectroscopic Characterization and Advanced Analytical Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules like 1-{Pyrazolo[1,5-a]pyrazin-3-yl}ethan-1-one. By analyzing the chemical shifts (δ), coupling constants (J), and signal multiplicities in both ¹H and ¹³C NMR spectra, the precise connectivity of atoms and the electronic environment of the nuclei can be established.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each of the aromatic protons on the pyrazolo[1,5-a]pyrazine (B3255129) core and the methyl protons of the acetyl group. The protons on the pyrazine (B50134) ring (H-6 and H-7) and the pyrazole (B372694) ring (H-2) would appear as distinct signals in the aromatic region, typically between 7.0 and 9.0 ppm. The methyl protons (CH₃) of the ethanone (B97240) group would appear as a sharp singlet in the upfield region, likely around 2.5-2.7 ppm.
¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule. The carbonyl carbon (C=O) of the acetyl group is expected to have a characteristic chemical shift in the downfield region, typically around 190-200 ppm. The carbons of the heterocyclic rings would resonate in the 110-160 ppm range. The methyl carbon would appear at the most upfield position, generally below 30 ppm.
| Predicted ¹H and ¹³C NMR Data for this compound |
| Assignment |
| CH₃ (acetyl) |
| C=O (acetyl) |
| C3 |
| C2-H |
| C3a |
| C8-H |
| C7-H |
| C6-H |
| C4a |
Note: The predicted data is based on analogous pyrazolo[1,5-a]pyrimidine (B1248293) systems and general principles of NMR spectroscopy. Actual experimental values may vary.
Mass Spectrometry (MS) Analysis
Mass spectrometry is employed to determine the molecular weight and elemental composition of this compound. The compound has a molecular formula of C₈H₇N₃O, corresponding to a monoisotopic mass of 161.06 g/mol .
In high-resolution mass spectrometry (HRMS), the compound is expected to show a protonated molecular ion peak ([M+H]⁺) at an m/z value corresponding to its exact mass plus the mass of a proton. This technique confirms the elemental composition with high accuracy. Electron ionization (EI) mass spectrometry would likely show a prominent molecular ion peak (M⁺) and characteristic fragmentation patterns, such as the loss of the acetyl group (•CH₃CO) or a methyl radical (•CH₃), which can further support structural confirmation. For instance, a key fragmentation could be the cleavage of the C-C bond between the heterocycle and the carbonyl group.
| Expected Mass Spectrometry Data |
| Ion |
| [M]⁺ |
| [M+H]⁺ |
| [M+Na]⁺ |
X-ray Crystallography for Molecular Structure Determination
The pyrazolo[1,5-a]pyrazine fused ring system is expected to be essentially planar. The acetyl group attached at the C3 position would be the main conformational variable.
The conformation of the molecule in the solid state is determined by the torsion angles between the planar heterocyclic core and the substituent acetyl group. The orientation of the acetyl group relative to the pyrazole ring is of particular interest. Due to steric and electronic effects, the acetyl group is likely to be nearly coplanar with the fused ring system to maximize π-conjugation. This planarity would be a key feature confirmed by the dihedral angles obtained from X-ray diffraction data.
Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal lattice. This analysis maps various properties onto the molecular surface, such as the normalized contact distance (d_norm), which highlights regions of close intermolecular contact.
For this compound, the Hirshfeld surface would reveal the nature and extent of intermolecular forces that govern its crystal packing. Key interactions expected include:
Hydrogen Bonds: Although lacking strong hydrogen bond donors, weak C-H···N and C-H···O interactions are anticipated, involving the aromatic protons and the nitrogen atoms of the pyrazine ring or the carbonyl oxygen.
π-π Stacking: The planar aromatic nature of the pyrazolo[1,5-a]pyrazine core makes it a prime candidate for π-π stacking interactions between adjacent molecules, which would be a significant stabilizing force in the crystal packing.
The analysis would quantify the percentage contribution of different types of atomic contacts (e.g., H···H, C···H, N···H, O···H) to the total Hirshfeld surface area, providing a detailed fingerprint of the crystal's interaction landscape.
UV-Vis and Fluorescence Spectroscopy for Photophysical Property Investigation
UV-Visible absorption and fluorescence spectroscopy are used to study the electronic transitions and emissive properties of the compound. Pyrazolo[1,5-a]pyrazine and related pyrazolo[1,5-a]pyrimidine scaffolds are known to be fluorescent. nih.govresearchgate.net
UV-Vis Absorption: The absorption spectrum is expected to show characteristic bands corresponding to π-π* transitions within the conjugated heterocyclic system. The acetyl group, being an electron-withdrawing group, can influence the position and intensity of these absorption maxima (λ_abs). Typically, compounds with this core structure exhibit absorption bands in the UVA range (300-400 nm). nih.gov
Fluorescence Spectroscopy: Upon excitation at its absorption wavelength, the molecule may exhibit fluorescence. The emission spectrum would provide the maximum emission wavelength (λ_em) and the fluorescence quantum yield (Φ_F), which is a measure of the efficiency of the emission process. The photophysical properties are often sensitive to the solvent environment, a phenomenon known as solvatochromism, which can provide insights into the electronic nature of the molecule's ground and excited states.
| Anticipated Photophysical Properties |
| Parameter |
| λ_abs (Absorption max) |
| λ_em (Emission max) |
| Molar Absorptivity (ε) |
| Fluorescence Quantum Yield (Φ_F) |
Other Chromatographic and Spectroscopic Methods
In addition to the primary techniques, other methods are routinely used for the characterization and purification of this compound.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum would show a strong, characteristic absorption band for the carbonyl (C=O) stretching of the ketone group, typically in the region of 1670-1690 cm⁻¹. Other significant peaks would include C=N and C=C stretching vibrations from the aromatic rings (around 1500-1650 cm⁻¹) and C-H stretching and bending vibrations.
Chromatographic Methods: Techniques such as Thin-Layer Chromatography (TLC) and column chromatography are essential for monitoring reaction progress and for the purification of the final compound. rsc.org High-Performance Liquid Chromatography (HPLC) is used to determine the purity of the compound with high precision.
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations
Quantum chemical calculations are instrumental in elucidating the electronic structure and predicting the chemical behavior of molecules. For heterocyclic systems like the pyrazolo[1,5-a]pyrazine (B3255129) core, these computational methods provide deep insights into molecular geometry, orbital energies, and charge distribution, which are often challenging to determine experimentally.
Density Functional Theory (DFT) Investigations
Density Functional Theory (DFT) stands as a primary tool for investigating the electronic properties of molecules. researchgate.net This method is favored for its balance of computational cost and accuracy in predicting molecular characteristics. DFT studies on related pyrazole (B372694) derivatives typically utilize functionals like B3LYP combined with basis sets such as 6-31G** or higher to perform geometry optimization and calculate various electronic parameters. nih.govresearchgate.net
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding a molecule's chemical reactivity and electronic transitions. The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. nih.gov
A smaller energy gap generally implies higher chemical reactivity and a greater ease of intramolecular charge transfer. nih.govresearchgate.net For similar pyrazolo[3,4-d]pyrimidine structures, DFT calculations have shown that the distribution of HOMO and LUMO orbitals is typically spread across the fused ring system, indicating a delocalized π-electron network. researchgate.net Calculations for 1-{Pyrazolo[1,5-a]pyrazin-3-yl}ethan-1-one would be expected to reveal the specific contributions of the pyrazine (B50134) and pyrazole rings to these frontier orbitals.
Table 1: Representative Frontier Molecular Orbital Energy Data for Analogous Pyrazole Systems
| Compound Family | E_HOMO (eV) | E_LUMO (eV) | Energy Gap (ΔE) (eV) |
|---|---|---|---|
| Pyrazolo[3,4-d]pyrimidines | ~ -6.5 to -7.0 | ~ -2.0 to -2.5 | ~ 4.0 to 4.5 |
| Pyrazole Derivatives | ~ -6.0 to -6.8 | ~ -1.5 to -2.2 | ~ 4.0 to 5.0 |
Note: This data is representative of related compound classes and serves as an estimation. Specific values for this compound would require dedicated calculations.
Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron density distribution in a molecule. It examines charge transfer interactions between filled donor and empty acceptor orbitals, which are crucial for understanding bonding, molecular stability, and hyperconjugative effects. This analysis quantifies the stabilization energies associated with these interactions, offering insights into the delocalization of electron density within the molecule.
Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution on a molecule's surface. researchgate.net They identify regions that are electron-rich (negative potential, susceptible to electrophilic attack) and electron-poor (positive potential, susceptible to nucleophilic attack). cram.com
In MEP maps, negative potential regions are typically colored red, while positive regions are colored blue. For a molecule like this compound, the nitrogen atoms of the heterocyclic rings and the oxygen atom of the ethanone (B97240) group are expected to be the primary centers of negative potential. researchgate.net Conversely, the hydrogen atoms would exhibit positive potential. These maps are crucial for predicting intermolecular interactions and reactive sites. researchgate.netresearchgate.net
DFT calculations are highly effective for determining the optimized three-dimensional structure of a molecule. These calculations provide precise values for bond lengths, bond angles, and dihedral angles. The results are often compared with experimental data from techniques like X-ray crystallography to validate the computational method. For many pyrazole derivatives, a good correlation is found between the calculated and experimental geometric parameters. uomphysics.net Such analysis for this compound would confirm the planarity of the fused ring system and the orientation of the ethanone substituent.
Quantum chemical calculations can determine the total energy of a molecule in its optimized state. This information is fundamental for assessing its thermodynamic stability. By comparing the total energies of different conformers or isomers, researchers can predict the most stable molecular structures. Furthermore, these energy calculations are essential for studying reaction mechanisms and determining activation energies for chemical transformations.
Molecular Modeling and Simulation Approaches
Computational methods, including molecular modeling and simulation, are integral to the study of pyrazolo[1,5-a]pyrazine derivatives. These techniques provide deep insights into the molecular interactions that govern their biological activity, guiding the design of new and more effective compounds. By simulating the behavior of these molecules at an atomic level, researchers can predict their properties and interactions with biological targets, thereby accelerating the drug discovery process.
Molecular docking is a key computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of pyrazolo[1,5-a]pyrazine research, docking simulations are employed to understand how these compounds fit into the binding sites of target proteins, such as kinases.
Molecular docking simulations are instrumental in predicting the binding modes of pyrazolo[1,5-a]pyrazine analogs within the active sites of various protein targets. These simulations can reveal crucial molecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions that stabilize the ligand-protein complex. For instance, studies on related pyrazolo[1,5-a]pyrimidine (B1248293) and pyrazolo[1,5-a] nih.govbiorxiv.orgresearchgate.nettriazine scaffolds have consistently shown that the core heterocyclic structure often engages in hydrogen bonding with the hinge region of protein kinases. mdpi.comnih.gov
Docking studies on pyrazolo[1,5-a] nih.govbiorxiv.orgresearchgate.nettriazine derivatives targeting Cyclin-Dependent Kinase 2 (CDK2) have revealed their binding mode within the roscovitine (B1683857) binding site of the enzyme. nih.gov Similarly, for pyrazolo[1,5-a]pyrimidine-based inhibitors of Phosphoinositide 3-kinase delta (PI3Kδ), a crucial binding interaction was observed between the morpholine (B109124) system of the inhibitor and the amino acid residue Val-828. mdpi.com These predictions are vital for understanding the structural basis of inhibition and for designing modifications to enhance binding affinity and selectivity.
Ligand-target protein interaction studies, informed by molecular docking, provide a detailed map of the key contacts between a compound and its biological target. For the pyrazolo[1,5-a]pyrazine scaffold and its analogs, these studies have been pivotal in elucidating their mechanism of action against various protein kinases.
Research on Tropomyosin receptor kinase (Trk) inhibitors has shown that the pyrazolo[1,5-a]pyrimidine moiety is essential for forming a hydrogen bond with the Met592 residue in the kinase hinge region. mdpi.com This interaction anchors the inhibitor in the ATP-binding pocket. Further studies on dual inhibitors of CDK2 and TRKA have also highlighted the importance of hydrogen bonding with Leu83 of CDK2 and Met592 of TRKA. nih.gov In the case of pyrazolo[1,5-a]quinazoline derivatives, molecular modeling supported their effective binding to mitogen-activated protein kinases (MAPKs) like ERK2, p38α, and JNK3. mdpi.com
The table below summarizes key interactions identified through docking studies for various pyrazolo-fused heterocyclic compounds with their respective protein targets.
| Compound Scaffold | Protein Target | Key Interacting Residues | Type of Interaction |
| Pyrazolo[1,5-a]pyrimidine | TrkA | Met592 | Hydrogen Bond (Hinge Region) |
| Pyrazolo[1,5-a]pyrimidine | CDK2 | Leu83 | Hydrogen Bond (Hinge Region) |
| Pyrazolo[1,5-a]pyrimidine | PI3Kδ | Val-828 | Hydrogen Bond |
| Pyrazolo[1,5-a]quinazoline | JNK3, ERK2, p38α | Not Specified | Hydrogen Bond, High Complementarity |
| Pyrazolo[1,5-a] nih.govbiorxiv.orgresearchgate.nettriazine | CDK2 | Not Specified | Binding in Roscovitine Site |
This table is generated based on data from studies on related pyrazolo-fused heterocyclic scaffolds.
Structure-Based Drug Design (SBDD) is a powerful paradigm that utilizes the three-dimensional structural information of a biological target to guide the design of new inhibitors. In the field of pyrazolo[1,5-a]pyrazine research, SBDD has been instrumental in the development of potent and selective kinase inhibitors. nih.govdrugbank.com
The SBDD process often begins with the determination of the crystal structure of the target protein, frequently in complex with an initial hit compound. This structural information provides a detailed view of the binding pocket and the interactions formed by the inhibitor. For example, in the development of tetrahydropyrazolo[1,5-a]pyrazines as ATR inhibitors, the use of PI3Kα mutants as surrogates for ATR crystal structures was crucial in providing co-crystal structures to guide medicinal chemistry designs. nih.gov This approach allowed for a focused strategy to improve the selectivity and physicochemical properties of the initial hit compound.
Similarly, the structure-guided design of pyrazolo[1,5-a] nih.govbiorxiv.orgresearchgate.nettriazine derivatives as inhibitors of protein kinase CK2 has led to the development of highly potent compounds. drugbank.comnih.gov The availability of co-crystal structures facilitated a series of modifications to the core scaffold, resulting in inhibitors with picomolar potency. researchgate.net These examples underscore the critical role of SBDD in rationally optimizing lead compounds based on their interaction with the target protein structure.
In silico methods play a crucial role in the modern drug discovery pipeline by enabling the rapid screening of large virtual libraries of compounds and the optimization of lead candidates before their synthesis. For pyrazolo[1,5-a]pyrazine and related scaffolds, a variety of computational tools are employed for selection and optimization.
Computational studies often involve the prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicity properties. johnshopkins.eduresearchgate.net These in silico predictions help to prioritize compounds with favorable drug-like properties for synthesis and further testing, saving significant time and resources. For example, studies on pyrazolo[1,5-a]pyrimidines have used these methods to confirm that most of the designed compounds fall within the acceptable range set by Lipinski's rule of five and have a low predicted risk of carcinogenicity. nih.gov
Furthermore, quantitative structure-activity relationship (QSAR) studies are used to build mathematical models that correlate the chemical structure of compounds with their biological activity. A three-dimensional QSAR (3D-QSAR) analysis of pyrazolo[1,5-a]pyrimidine inhibitors of CDK2 helped to identify the key steric, hydrophobic, and hydrogen-bonding features that are crucial for their inhibitory activity. rsc.org This information is invaluable for optimizing the scaffold to achieve higher potency. The optimization of pyrazolo[1,5-a]pyrimidines into highly selective inhibitors of Casein Kinase 2 (CK2) also benefited from such computational approaches, leading to tool compounds that can be used to study CK2 biology. biorxiv.orgnih.gov
Structure Activity Relationship Sar Studies of Pyrazolo 1,5 a Pyrazin 3 Yl Ethan 1 One Derivatives
Influence of Substituent Patterns on Biological Activity
No specific data is available for 1-{Pyrazolo[1,5-a]pyrazin-3-yl}ethan-1-one derivatives.
For the more broadly studied pyrazolo[1,5-a]pyrimidine (B1248293) scaffold, SAR studies have revealed that the nature of substituents significantly impacts biological activity. For instance, in the context of kinase inhibition, the incorporation of small hydrophobic groups at position 3 can enhance binding to the ATP pockets of kinases, leading to more potent inhibition. nih.gov Conversely, electron-withdrawing groups at position 5 have been shown to improve the antibacterial potency of certain pyrazolo[1,5-a]pyrimidine derivatives. nih.gov
Positional Effects of Substituents on Activity (e.g., 2, 3, 5, 6, 7-positions)
No specific data is available for this compound derivatives.
In the analogous pyrazolo[1,5-a]pyrimidine series, the position of substituents is critical for activity. Modifications at positions 2, 3, 5, 6, and 7 are synthetically accessible and have been explored to modulate the biological profiles of these compounds. mdpi.com For example, studies on antitubercular pyrazolo[1,5-a]pyrimidin-7(4H)-ones have shown that substitutions at various positions around the core are crucial for their antimycobacterial effects. nih.gov Research on pyrazolo[1,5-a]pyrimidine-based PI3Kδ inhibitors has involved optimization at both the C(2) and C(5) positions to improve potency and selectivity. mdpi.com
Correlation between Structural Features and Specific Enzyme Inhibition Profiles
No specific data is available for this compound derivatives.
For related pyrazolo[1,5-a]pyrimidine compounds, a clear correlation between structural features and enzyme inhibition has been established. As kinase inhibitors, the pyrazolo[1,5-a]pyrimidine scaffold can act as an ATP-competitive inhibitor, fitting into the ATP-binding pocket of kinases. nih.gov The specific substituents and their placement determine the selectivity and potency against different kinases such as EGFR, B-Raf, and MEK. nih.gov In the case of pyrazolo[1,5-a] nih.govnih.govmdpi.comtriazine derivatives, specific substitution patterns on a phenyl ring attached to the core scaffold were found to be crucial for potent inhibition of thymidine (B127349) phosphorylase. nih.gov
Design Strategies for Enhanced Selectivity and Potency
No specific data is available for this compound derivatives.
General design strategies for related fused pyrazole (B372694) systems often involve leveraging structural biology insights. For kinase inhibitors based on the pyrazolo[1,5-a]pyrimidine core, design strategies focus on introducing substituents that can form specific interactions with key amino acid residues in the kinase active site to enhance potency. mdpi.com To improve selectivity, modifications are often made to parts of the molecule that extend into less conserved regions of the binding pocket, thereby reducing off-target effects. nih.gov The introduction of diverse functional groups through methods like palladium-catalyzed cross-coupling has been a key strategy to expand the chemical space and optimize the pharmacological properties of these compounds. nih.gov
Biological Activity Investigations of Pyrazolo 1,5 a Pyrazin 3 Yl Ethan 1 One and Its Derivatives in Vitro
Protein Kinase Inhibitory Activity (In Vitro)
There is no available information regarding the protein kinase inhibitory activity of 1-{Pyrazolo[1,5-a]pyrazin-3-yl}ethan-1-one or its derivatives.
Inhibition of Key Kinases (e.g., AKT2/PKBβ, CK2, EGFR, B-Raf, MEK, PDE4, CDK1/2, Pim-1, Trk Family)
No studies were found that evaluated the inhibitory effects of this compound on these or any other specific kinases.
Mechanisms of Kinase Inhibition (e.g., ATP-Competitive, Allosteric)
Without inhibitory activity data, the mechanism of action for this compound remains undetermined.
Kinase Selectivity Profiling
No kinase selectivity profiles for this compound have been published.
In Vitro Anticancer and Antiproliferative Activity
There is no available research on the in vitro anticancer or antiproliferative properties of this compound.
Inhibition of Cancer Cell Line Growth
Data on the inhibition of cancer cell line growth by this compound is not present in the reviewed literature.
Induction of Apoptosis in Malignant Cells
There are no studies available that investigate the induction of apoptosis in malignant cells by this compound.
Modulation of Cellular Signaling Pathways (e.g., Autophagy)
Derivatives of the pyrazolo[1,5-a]pyrimidine (B1248293) scaffold have been identified as potent modulators of key cellular signaling pathways, particularly those involving protein kinases, which are crucial for regulating cell growth, differentiation, and survival. nih.gov Disruption of these pathways is a hallmark of diseases like cancer, making kinase inhibition a prime therapeutic strategy. nih.gov
Tropomyosin receptor kinases (Trks), a family of receptor tyrosine kinases, are vital for the development and sustenance of the nervous system, and their aberrant activity is implicated in various solid tumors. nih.gov Several pyrazolo[1,5-a]pyrimidine derivatives have been developed as potent Trk inhibitors, with some demonstrating IC₅₀ values in the nanomolar range against TrkA. nih.gov These compounds function by interfering with the kinase activity that drives tumorigenesis. nih.gov
While the modulation of autophagy—a critical cellular process for degrading and recycling cellular components—is a key area of cancer research, specific studies detailing its inhibition or induction by this compound or its direct derivatives are not prominent in the available literature. However, research on related fused pyrazole (B372694) systems, such as pyrazolo[3,4-d]pyrimidine derivatives, has shown that they can induce autophagy in cancer cells, and combining them with autophagy inhibitors may enhance their cytotoxic effects. mdpi.com This suggests a potential area for future investigation for the pyrazolo[1,5-a]pyrazine (B3255129) scaffold.
Anti-inflammatory Properties (In Vitro)
The anti-inflammatory potential of compounds related to the pyrazolo[1,5-a]pyrazine scaffold has been demonstrated through the inhibition of key inflammatory pathways. In one study, a library of pyrazolo[1,5-a]quinazoline derivatives, which share a similar fused heterocyclic core, was screened for its ability to suppress lipopolysaccharide (LPS)-induced nuclear factor κB (NF-κB) transcriptional activity in human monocytic cells. nih.govnih.gov The NF-κB pathway is a central regulator of the inflammatory response.
From this screening, several compounds were identified as having significant anti-inflammatory activity, with IC₅₀ values below 50 µM. nih.gov Two of the most potent compounds, 13i and 16, were found to be potential ligands for three mitogen-activated protein kinases (MAPKs): ERK2, p38α, and JNK3. nih.govnih.gov Further investigation confirmed that these compounds exhibited micromolar binding affinities for JNK1, JNK2, and JNK3, indicating that their anti-inflammatory effects may be mediated through the MAPK signaling cascade. nih.gov
| Compound ID | Structure Name | In Vitro Activity (NF-κB Inhibition) | JNK1 Binding (Kd µM) | JNK2 Binding (Kd µM) | JNK3 Binding (Kd µM) |
| 13i | 5-[(4-Sulfamoylbenzyl)oxy]pyrazolo[1,5-a]quinazoline-3-carboxamide | IC₅₀ = 2.4 µM | 2.5 | 3.3 | 2.6 |
| 16 | 5-[(4-(Methylsulfinyl)benzyloxy]pyrazolo[1,5-a]quinazoline-3-carboxamide | IC₅₀ = 1.9 µM | 1.8 | 3.4 | 1.6 |
| Data sourced from Molecules, 2024. nih.gov |
Antimicrobial Activity (In Vitro)
Derivatives of the closely related pyrazolo[1,5-a]pyrimidine scaffold have been extensively synthesized and evaluated for their in vitro antimicrobial properties against a range of pathogenic microbes. nih.gov These studies have confirmed that this chemical framework serves as a promising basis for the development of new antimicrobial agents. The biological results from various studies revealed that many of the tested compounds proved to be active as antibacterial and antifungal agents. nih.gov
The in vitro antibacterial activity of pyrazolo[1,5-a]pyrimidine derivatives has been assessed against both Gram-positive and Gram-negative bacterial strains. researchgate.net Standard assays, including the disk diffusion method to determine the zone of inhibition (ZOI) and broth microdilution to determine the minimum inhibitory concentration (MIC), have been employed. nih.govresearchgate.net
In one study, a series of novel pyrazolo[1,5-a]pyrimidines demonstrated notable antibacterial activity. researchgate.net Compound 3i from this series showed the most potent activity against the Gram-positive bacterium Bacillus subtilis, with a ZOI of 23.0 mm and an MIC of 312 µM. researchgate.net Another study found that certain 3,6-diarylazo-2,5,7-triaminopyrazolo[1,5-a]pyrimidine compounds exhibited significant activity against Enterococcus faecalis and Proteus vulgaris, with inhibition zones ranging from 25 to 40 mm. nih.gov
| Compound ID | R1 Group | R2 Group | R3 Group | B. subtilis (MIC µM) | S. aureus (MIC µM) | E. coli (MIC µM) | P. aeruginosa (MIC µM) |
| 3a | CN | OH | H | >5000 | >5000 | >5000 | >5000 |
| 3f | CN | OH | 4-Cl-Ph | 1250 | 2500 | 2500 | 2500 |
| 3h | CN | OH | 4-F-Ph | 1250 | 2500 | 2500 | 2500 |
| 3i | CN | OH | 4-Br-Ph | 312 | 625 | 625 | 625 |
| Data sourced from Biointerface Research in Applied Chemistry, 2023. researchgate.net |
Antioxidant Activity (In Vitro)
The antioxidant potential of pyrazolo[1,5-a]pyrimidine derivatives has been evaluated through various in vitro assays. nih.govnih.gov These tests measure the ability of the compounds to scavenge free radicals and reduce oxidative stress. Common methods employed include the 1,1-diphenyl-2-picryl-hydrazyl (DPPH) and 2,2'-azinobis-(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays, as well as determinations of total antioxidant capacity (TAC) and iron-reducing power (IRP). nih.govnih.govresearchgate.net
Several studies have identified pyrazolo[1,5-a]pyrimidine derivatives with potent antioxidant activities. In one comprehensive screening, compound 3l exhibited the highest antioxidant capacity, with a total antioxidant capacity (TAC) of 83.09 mg gallic acid/g and an iron-reducing power (IRP) of 47.93 µg/ml. nih.govresearchgate.net Its DPPH radical scavenging activity (IC₅₀ = 18.77 µg/ml) was significant, though less potent than the standard, ascorbic acid (IC₅₀ = 4.28 µg/ml). nih.govresearchgate.net Another study investigated N-phenyl-pyrazolo[1,5-a]pyrimidine derivatives, with compound 12b showing a DPPH scavenging IC₅₀ value of 18.33 µg/mL. nih.gov
| Compound ID | DPPH Scavenging (IC₅₀ µg/mL) | ABTS Scavenging (%) | Total Antioxidant Capacity (mg GAE/g) | Iron-Reducing Power (µg/mL) |
| 3g | 20.11 | 39.55 | 79.33 | 45.14 |
| 3h | 20.55 | 39.01 | 81.04 | 46.88 |
| 3l | 18.77 | 40.44 | 83.09 | 47.93 |
| 12b | 18.33 | 28.23 | 31.27 | 17.97 |
| Ascorbic Acid (Standard) | 4.28 | 38.84 | - | - |
| Data sourced from Drug Development Research, 2023 and RSC Advances, 2024. nih.govnih.gov |
Other Reported In Vitro Biological Activities (e.g., Antiviral, Antidiabetic)
Beyond the activities previously described, the pyrazolo[1,5-a]pyrimidine scaffold has been explored for other potential therapeutic applications, with notable findings in the area of antidiabetic research. nih.govsemanticscholar.org The general class of pyrazole derivatives has also been reported to possess antiviral properties. nih.gov
The in vitro antidiabetic activity of these compounds has been primarily assessed through their ability to inhibit key carbohydrate-metabolizing enzymes, such as α-amylase and α-glucosidase. semanticscholar.org Inhibition of these enzymes can help control postprandial hyperglycemia. A study evaluating a series of pyrazolo[1,5-a]pyrimidines found that several derivatives displayed potent inhibition of α-amylase. nih.govresearchgate.net Compound 3l demonstrated the strongest inhibitory effect, with a percent inhibition of 72.91%, slightly surpassing that of the standard drug acarbose (B1664774) (67.92%). nih.govresearchgate.net Another derivative, N-(4-chlorophenyl)-pyrazolo[1,5-a]pyrimidine 12b , also showed inhibitory activity against α-amylase (27.91%) and α-glucosidase (17.41%). semanticscholar.org
| Compound ID | In Vitro α-Amylase Inhibition (%) |
| 3g | 69.83 ± 0.11 |
| 3h | 70.06 ± 0.10 |
| 3l | 72.91 ± 0.14 |
| 12b | 27.91 ± 0.02 |
| Acarbose (Standard) | 67.92 ± 0.09 |
| Data sourced from Drug Development Research, 2023 and RSC Advances, 2024. nih.govsemanticscholar.org |
Future Directions and Research Gaps in Pyrazolo 1,5 a Pyrazin 3 Yl Ethan 1 One Chemistry
Development of Novel Synthetic Routes and Methodologies
Future research will likely focus on creating more efficient, scalable, and environmentally friendly methods for synthesizing pyrazolo[1,5-a]pyrazine (B3255129) derivatives. nih.govrsc.org While traditional methods like the condensation of 5-aminopyrazoles with β-dicarbonyl compounds are well-established, newer strategies are continuously being explored. nih.gov
Key areas for development include:
Green Chemistry Approaches: The use of less hazardous solvents and reagents, such as deep eutectic solvents (DES), offers a more sustainable synthetic route. ias.ac.in Microwave-assisted synthesis has also proven effective in accelerating reaction times and improving yields for related heterocyclic compounds. nih.gov
Novel Catalytic Systems: Exploration of new catalysts, including palladium-catalyzed cross-coupling reactions, can facilitate the introduction of diverse functional groups, thereby expanding the chemical space and biological activity of the scaffold. nih.govrsc.org
Flow Chemistry: Continuous flow synthesis could offer advantages for large-scale production with improved safety and process control.
A novel synthetic approach for pyrazolo[1,5-a]pyrazine-4(5H)-one derivatives has been developed starting from N-propargylated C-3 substituted pyrazoles, which were reacted with various amines. nih.govconsensus.app This indicates active research in creating new pathways to this specific scaffold.
Strategies for Overcoming Drug Resistance Mechanisms (if applicable to this scaffold)
Drug resistance is a major hurdle in cancer therapy, and compounds based on the pyrazolo[1,5-a]pyrimidine (B1248293) scaffold have shown potential in addressing this challenge. nih.govnih.gov The effectiveness of first-generation Tropomyosin receptor kinase (Trk) inhibitors, some of which feature this core structure, has been limited by acquired resistance mutations. mdpi.comresearchgate.net
Future strategies to overcome resistance for pyrazolo[1,5-a]pyrazine-based compounds could involve:
Targeting Resistance Mutations: Designing next-generation inhibitors that are effective against both wild-type and mutated targets. For example, second-generation Trk inhibitors like Repotrectinib and Selitrectinib were developed to combat resistance to earlier drugs. mdpi.com
Development of Allosteric Inhibitors: Moving beyond traditional ATP-competitive inhibitors to allosteric modulators could provide an alternative mechanism of action that is less susceptible to resistance mutations in the ATP-binding pocket. rsc.org
Reversal of Multidrug Resistance (MDR): A recent study highlighted novel pyrazolo[1,5-a]pyrimidine derivatives as potent reversal agents for P-glycoprotein (ABCB1)-mediated MDR. nih.gov These compounds were shown to resensitize resistant cancer cells to conventional chemotherapeutics like paclitaxel. nih.gov Further exploration of the pyrazolo[1,5-a]pyrazine core for similar activity is a promising research direction.
| Compound | Concentration (µM) | Target Cells | Chemotherapeutic Agent | IC50 (nM) | Reversal Fold (RF) | Reference |
|---|---|---|---|---|---|---|
| 16q | 5 | MCF-7/ADR | Paclitaxel (PTX) | 27.00 | 247.40 | nih.gov |
| 16q | 10 | MCF-7/ADR | Paclitaxel (PTX) | 10.07 | 663.44 | nih.gov |
Refinement of Selectivity and Potency for Targeted Biological Activities
A significant body of research on the related pyrazolo[1,5-a]pyrimidine scaffold has demonstrated that minor structural modifications can dramatically impact potency and selectivity against biological targets, primarily protein kinases. rsc.orgmdpi.com Structure-activity relationship (SAR) studies are crucial for this refinement.
Future research should focus on:
Systematic SAR Studies: Thorough investigation of how different substituents at various positions on the pyrazolo[1,5-a]pyrazine ring affect activity against specific targets. For example, in PI3Kδ inhibitors, a morpholine (B109124) ring at position 7 was found to be crucial for interaction with the catalytic site. mdpi.com
Improving Kinase Selectivity: While many derivatives show potent kinase inhibition, achieving high selectivity remains a challenge to minimize off-target effects. nih.gov For PI3Kδ inhibitors, modifications to the benzimidazole (B57391) group and amine subunits were key in enhancing selectivity over other PI3K isoforms. mdpi.com
Enhancing Bioavailability: Optimizing physicochemical properties to improve absorption, distribution, metabolism, and excretion (ADME) profiles is essential for translating potent compounds into effective drugs. nih.gov
| Target | Scaffold Position | Modification/Substituent | Impact on Activity/Selectivity | Reference |
|---|---|---|---|---|
| TrkA Kinase | Position 3 | Amide bond of picolinamide | Significantly enhanced activity | mdpi.com |
| TrkA Kinase | Position 5 | 2,5-difluorophenyl-substituted pyrrolidine | Increased Trk inhibition | mdpi.com |
| PI3Kδ | Position 7 | Morpholine ring | Crucial for interaction with the hinge region (Val-828) | mdpi.com |
| PI3Kδ | Position 5 | Indole heterocycle | Forms additional hydrogen bond with Asp-787, improving selectivity | semanticscholar.org |
Exploration of New Pharmacological Targets for Pyrazolo[1,5-a]pyrazine Scaffolds
While the primary focus has been on protein kinase inhibition for cancer therapy, the pyrazolo[1,5-a]pyrazine core is a versatile scaffold with potential applications against a broader range of diseases. nih.govrsc.orgresearchgate.net
Future research could explore its utility as:
Antimicrobial and Antiviral Agents: Derivatives of the related pyrazolo[1,5-a]pyrimidine scaffold have shown antimicrobial and antiviral activities. ias.ac.inresearchgate.net
Agents for Neurodegenerative Diseases: The scaffold has been investigated for acetylcholinesterase inhibition, relevant to Alzheimer's disease. researchgate.net
Anti-inflammatory Agents: Given their role as inhibitors of kinases involved in inflammatory pathways (e.g., PI3Kδ), these compounds are candidates for treating inflammatory and autoimmune diseases like asthma or systemic lupus erythematosus. mdpi.comsemanticscholar.org
Targeting the "Dark Kinome": A pyrazolo[1,5-a]pyrimidine-based inhibitor was developed to target DRAK1, a serine/threonine kinase from the less-studied "dark kinome," suggesting a wealth of untapped kinase targets. nih.gov
Integration of Computational and Experimental Approaches for Rational Design
The synergy between computational modeling and experimental synthesis is a powerful tool for accelerating drug discovery. nih.gov Molecular docking and other computational techniques are increasingly used to guide the design of pyrazolo[1,5-a]pyrazine derivatives. nih.gov
Future directions in this area include:
Structure-Based Drug Design: Using crystal structures of target proteins to perform molecular docking simulations can predict binding modes and affinities, helping to prioritize which compounds to synthesize. nih.gov This approach was used to design dual inhibitors of CDK2 and TRKA kinases. nih.gov
Pharmacophore Modeling: Developing pharmacophore models based on known active compounds can guide the design of new molecules with improved properties.
Predictive ADMET Modeling: In silico tools can predict the pharmacokinetic properties of designed compounds, allowing for early-stage filtering of candidates that are unlikely to have favorable drug-like properties. nih.gov
Quantum Mechanics/Molecular Mechanics (QM/MM): These methods can provide more accurate predictions of binding energies and reaction mechanisms, aiding in the refinement of inhibitor design.
Expansion of Pyrazolo[1,5-a]pyrazine Applications Beyond Medicinal Chemistry (e.g., Materials Science)
The unique electronic and photophysical properties of fused N-heterocyclic systems like pyrazolo[1,5-a]pyrazines open up possibilities for their use in materials science. mdpi.com
Promising areas of exploration include:
Organic Electronics: The planar, aromatic nature of the scaffold could be suitable for applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs).
Fluorescent Probes and Sensors: Pyrazolo[1,5-a]pyrimidine derivatives have been identified as strategic compounds for optical applications, exhibiting tunable photophysical properties and functioning as fluorophores. rsc.org Their emission properties can be modulated by introducing electron-donating or electron-withdrawing groups, making them suitable for use as chemosensors or biological imaging agents. rsc.org The stability and quantum yields of some derivatives are comparable to commercial fluorescent probes. rsc.org
| Compound | Substituent at Position 7 | Molar Absorptivity (ε, M⁻¹ cm⁻¹) | Fluorescence Quantum Yield (ΦF) | Solid-State Quantum Yield (QYSS) | Reference |
|---|---|---|---|---|---|
| General Range | Varied | 3,320 to 20,593 | 0.01 to 0.97 | N/A | rsc.org |
| 4a (4-Py) | Aryl group | N/A | N/A | 0.18 to 0.63 | rsc.org |
| 4b (2,4-Cl₂Ph) | Aryl group | N/A | N/A | 0.18 to 0.63 | rsc.org |
| 4d (Ph) | Aryl group | N/A | N/A | 0.18 to 0.63 | rsc.org |
| 4e (4-MeOPh) | Aryl group | N/A | N/A | 0.18 to 0.63 | rsc.org |
Q & A
Q. Advanced Research Focus
- Microwave-assisted synthesis : Reduces reaction time (e.g., from 24h to 30min) and improves yield by 15–20% .
- Scavenging reagents : Use polymer-supported reagents (e.g., Amberlyst®) to remove excess reactants and byproducts .
- Flow chemistry : Continuous flow systems enhance heat/mass transfer, particularly for exothermic steps in multi-stage syntheses .
What are the methodological considerations for designing SAR studies targeting kinase inhibition or antimicrobial activity?
Q. Advanced Research Focus
- Core modifications : Introduce substituents (e.g., methyl, phenyl) at positions 2, 3, or 7 to modulate steric and electronic properties .
- Bioisosteric replacement : Replace the ethanone moiety with carboxamide or sulfonamide groups to enhance solubility .
- Assay design : Use orthogonal assays (e.g., fluorescence polarization for kinase inhibition, broth microdilution for antimicrobial testing) to confirm activity .
How do solvent polarity and pH affect the stability of this compound in solution?
Q. Basic Research Focus
- Stability studies :
- Aqueous solutions : Degradation occurs at pH <3 (acidic hydrolysis of the ketone) or pH >10 (ring-opening of pyrazine) .
- Organic solvents : DMSO or ethanol solutions are stable for >72h at 4°C.
- Light sensitivity : Store in amber vials to prevent photodegradation of the conjugated π-system .
What computational tools are recommended for predicting the reactivity of intermediates in the synthesis of this compound?
Q. Advanced Research Focus
- DFT calculations : Optimize transition states for key steps (e.g., cyclocondensation) using Gaussian09 with B3LYP/6-31G(d) basis set .
- Molecular docking : AutoDock Vina screens substituent effects on binding to targets like CDK2 or SIRT2 .
How can regioselectivity challenges in pyrazolo[1,5-a]pyrazine functionalization be addressed?
Q. Advanced Research Focus
- Directing groups : Install temporary protecting groups (e.g., acetyl) at position 5 to steer electrophilic substitution to position 3 .
- Metal catalysis : Pd-mediated C–H activation enables site-specific arylation at position 7 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
